molecular formula C14H26N2O5 B14616991 N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine CAS No. 60079-52-9

N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine

Cat. No.: B14616991
CAS No.: 60079-52-9
M. Wt: 302.37 g/mol
InChI Key: CJTAAOMGZFNNHS-VHSXEESVSA-N
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Description

N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine typically involves the protection of the amino group of L-alanine with the Boc group, followed by coupling with D-leucine. The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The coupling reaction is often facilitated by using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in further reactions to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine is unique due to its specific combination of L-alanine and D-leucine, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of peptides with defined stereochemistry .

Properties

CAS No.

60079-52-9

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C14H26N2O5/c1-8(2)7-10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t9-,10+/m0/s1

InChI Key

CJTAAOMGZFNNHS-VHSXEESVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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